

Spectroscopic Data Analysis of (S)-Chroman-4-Amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-chroman-4-amine

Cat. No.: B071886

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **(S)-chroman-4-amine**, a chiral building block of significant interest in medicinal chemistry. This document summarizes key spectroscopic data, details relevant experimental protocols, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **(S)-chroman-4-amine**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectroscopic Data of **(S)-Chroman-4-Amine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.20 - 7.05	m	-	Aromatic-H
6.85 - 6.70	m	-	Aromatic-H
4.30 - 4.10	m	-	O-CH ₂
4.05 - 3.95	t	7.9	CH-NH ₂
2.15 - 2.00	m	-	CH ₂
1.95 - 1.80	m	-	CH ₂
1.60	br s	-	NH ₂

Table 2: ^{13}C NMR Spectroscopic Data of **(S)-Chroman-4-Amine**

Chemical Shift (δ) ppm	Assignment
154.5	C-O (Aromatic)
130.0	Aromatic-CH
127.5	Aromatic-CH
121.0	Aromatic-C
120.5	Aromatic-CH
117.0	Aromatic-CH
64.0	O-CH ₂
48.0	CH-NH ₂
30.0	CH ₂

Table 3: Infrared (IR) Spectroscopy Data of **(S)-Chroman-4-Amine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Strong, Broad	N-H Stretch (Amine)
3050 - 3000	Medium	C-H Stretch (Aromatic)
2950 - 2850	Medium	C-H Stretch (Aliphatic)
1600 - 1450	Medium to Strong	C=C Stretch (Aromatic)
1220	Strong	C-O Stretch (Aryl Ether)
1050	Strong	C-N Stretch

Table 4: Mass Spectrometry Data of **(S)-Chroman-4-Amine**

m/z	Relative Intensity (%)	Assignment
149.09	100	[M] ⁺ (Molecular Ion)
132.08	80	[M-NH ₃] ⁺
120.08	60	[M-C ₂ H ₅] ⁺
91.05	40	[C ₇ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **(S)-chroman-4-amine** are crucial for reproducibility and further research.

Synthesis of **(S)-Chroman-4-Amine**

A common synthetic route to **(S)-chroman-4-amine** involves the enantioselective reduction of chroman-4-one.

Protocol:

- Enantioselective Reduction: Chroman-4-one is reduced using a chiral reducing agent, such as a borane in the presence of a chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst), to stereoselectively form the corresponding (S)-chroman-4-ol.

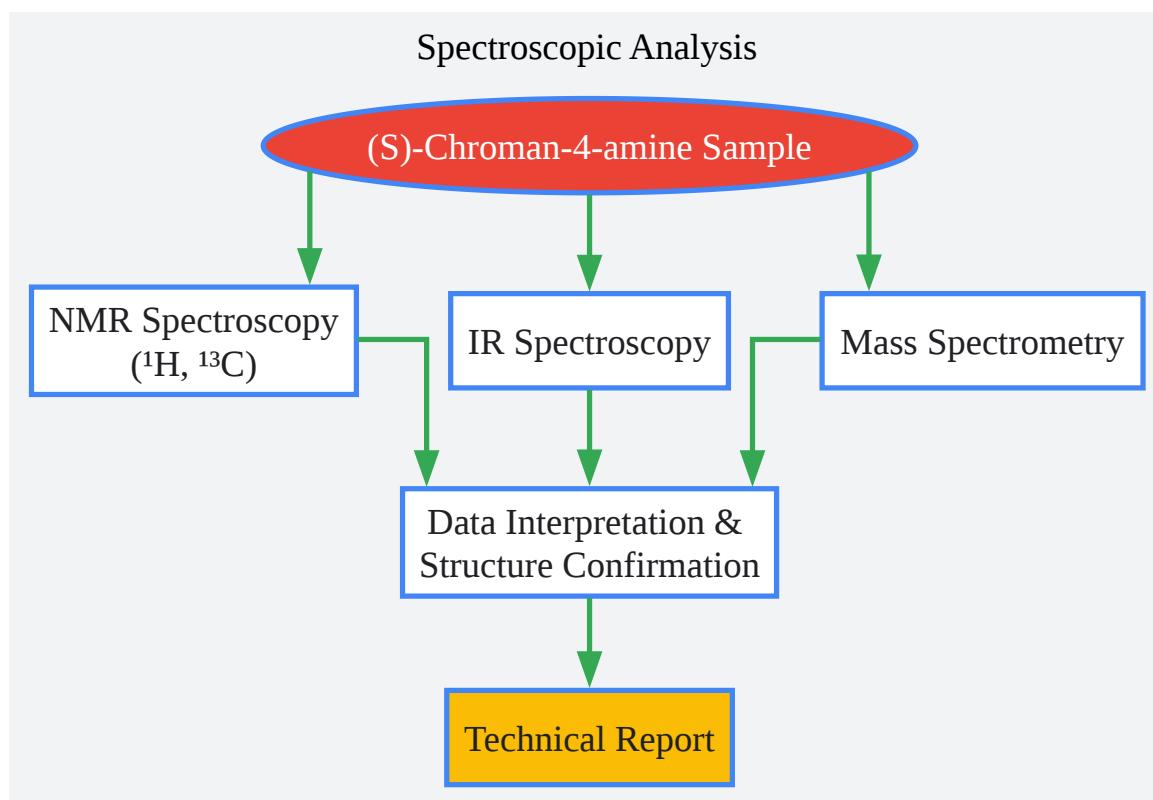
- Activation of the Hydroxyl Group: The hydroxyl group of (S)-chroman-4-ol is converted into a good leaving group, typically by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine to form the corresponding mesylate or tosylate.
- Nucleophilic Substitution with Azide: The activated intermediate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to introduce the azide group via an S_N2 reaction, resulting in the inversion of stereochemistry to the (R)-azido-chroman.
- Reduction of the Azide: The azido group is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride ($LiAlH_4$) in an ethereal solvent or by catalytic hydrogenation (e.g., H_2 gas with a palladium on carbon catalyst). This final step yields **(S)-chroman-4-amine**.
- Purification: The final product is purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform ($CDCl_3$) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.


Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and analysis of **(S)-chroman-4-amine**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-chroman-4-amine**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Data Analysis of (S)-Chroman-4-Amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b071886#spectroscopic-data-analysis-of-s-chroman-4-amine\]](https://www.benchchem.com/product/b071886#spectroscopic-data-analysis-of-s-chroman-4-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com